REACTION_SMILES
|
[CH3:30][CH2:31][O:32][C:33](=[O:34])[CH3:35].[CH3:8][NH:9][O:10][CH3:11].[Cl:27][CH2:28][Cl:29].[ClH:7].[c:12]1(-[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[c:13]([C:18](=[O:19])[Cl:20])[cH:14][cH:15][cH:16][cH:17]1.[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[CH3:8][N:9]([O:10][CH3:11])[C:18]([c:13]1[c:12](-[c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:17][cH:16][cH:15][cH:14]1)=[O:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNOC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1-c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CON(C)C(=O)c1ccccc1-c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |